![molecular formula C17H15N3OS B2423193 N-{2-[2-(piridin-3-il)-1,3-tiazol-4-il]etil}benzamida CAS No. 863513-27-3](/img/structure/B2423193.png)

N-{2-[2-(piridin-3-il)-1,3-tiazol-4-il]etil}benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

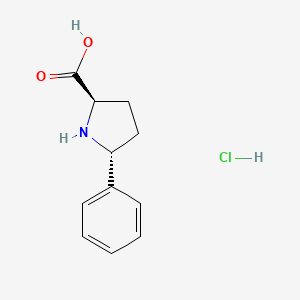

“N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . These types of compounds have been designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .

Synthesis Analysis

The synthesis of these compounds involves the design of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . The yield of the synthesized compound was 62% .Molecular Structure Analysis

The molecular structure of the compound includes an imidazole ring and a thiazole ring . The 1H-NMR and 13C-NMR data provide detailed information about the structure .Chemical Reactions Analysis

These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the hit compound, was a potential inhibitor against MDA-MB-231 .Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 231–233 °C . The 1H-NMR (DMSO-d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3); 13C-NMR (DMSO-d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Aplicaciones Científicas De Investigación

Síntesis quimiodivergente

Este compuesto se ha utilizado en la síntesis quimiodivergente de N-(piridin-2-il)amidas y 3-bromoimidazo[1,2-a]piridinas a partir de α-bromocetonas y 2-aminopiridinas . Las condiciones de reacción fueron suaves y libres de metales .

Actividad anticancerígena

El compuesto ha mostrado potencial en la investigación anticancerígena. Se ha probado su actividad anticancerígena contra cuatro líneas celulares de cáncer humano, como MCF-7 (mama), A549 (pulmón), DU-145 (próstata) y MDA MB-231 (mama), mediante el ensayo MTT .

Actividad antibacteriana y antifúngica

N-(2-fluorofenil)-4-({[4-metil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}metil)benzamida, un compuesto similar al , se ha estudiado por sus posibles aplicaciones en la investigación científica. Este compuesto ha demostrado poseer actividad biológica contra ciertos tipos de células cancerosas, así como actividad antibacteriana y antifúngica.

Agentes antituberculosos

Aunque no está directamente relacionado con el compuesto , cabe destacar que los análogos de la pirazina y la pirazinamida, que tienen estructuras similares a las N-(piridin-2-il)amidas, pueden exhibir una mayor actividad anti-TB contra Mycobacterium tuberculosis .

Mecanismo De Acción

Target of Action

Similar compounds have shown significant biological and therapeutic applications, binding with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that result in their therapeutic effects .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have shown varied medicinal applications due to their attractive biological properties .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide are largely determined by its interactions with various biomolecules. The pyridine and thiazole rings in the structure of this compound can participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can facilitate its binding to enzymes, proteins, and other biomolecules

Cellular Effects

Given the structural features of this compound, it may influence cell function by interacting with various cellular proteins and enzymes

Molecular Mechanism

The molecular mechanism of action of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Propiedades

IUPAC Name |

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(13-5-2-1-3-6-13)19-10-8-15-12-22-17(20-15)14-7-4-9-18-11-14/h1-7,9,11-12H,8,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZDIMQCNHXDIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2423112.png)

![ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B2423113.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2423117.png)

![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2423118.png)

![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423119.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2423123.png)

![2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2423124.png)

![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2423127.png)